methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, a cyanoethyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the cyanoethyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyanoethyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-cyanoethyl)-6-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Methyl 1-(2-cyanoethyl)-6-(4-bromophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chlorophenyl and bromophenyl analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15FN4O2 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C18H15FN4O2/c1-11-16-14(18(24)25-2)10-15(12-4-6-13(19)7-5-12)21-17(16)23(22-11)9-3-8-20/h4-7,10H,3,9H2,1-2H3 |
InChI Key |
MGCJFDRGSKTEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC)CCC#N |
Origin of Product |
United States |
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